Diethyl 2-[5-(2-methoxyphenoxy)pentyl]propanedioate
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Overview
Description
Diethyl 2-[5-(2-methoxyphenoxy)pentyl]propanedioate is an organic compound with the molecular formula C19H28O6. It is a derivative of diethyl malonate, featuring a methoxyphenoxy group attached to a pentyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[5-(2-methoxyphenoxy)pentyl]propanedioate typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with an appropriate alkyl halide, such as 5-(2-methoxyphenoxy)pentyl bromide, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[5-(2-methoxyphenoxy)pentyl]propanedioate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Methoxybenzoic acid derivatives.
Reduction: Diethyl 2-[5-(2-hydroxyphenoxy)pentyl]propanedioate.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-[5-(2-methoxyphenoxy)pentyl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2-[5-(2-methoxyphenoxy)pentyl]propanedioate involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenoxy group can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to changes in enzyme activity or receptor signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the methoxyphenoxy group.
Diethyl [5-(2-methylphenoxy)pentyl]malonate: Similar structure but with a methyl group instead of a methoxy group.
Diethyl (2-methylallyl)phosphonate: Another ester with different functional groups and reactivity.
Uniqueness
Diethyl 2-[5-(2-methoxyphenoxy)pentyl]propanedioate is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
diethyl 2-[5-(2-methoxyphenoxy)pentyl]propanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-4-23-18(20)15(19(21)24-5-2)11-7-6-10-14-25-17-13-9-8-12-16(17)22-3/h8-9,12-13,15H,4-7,10-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCNNHJGFQOSDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCOC1=CC=CC=C1OC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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